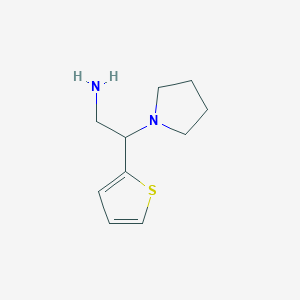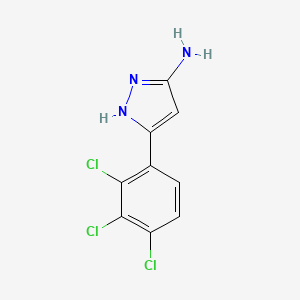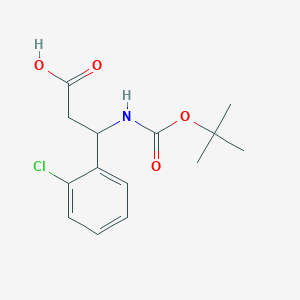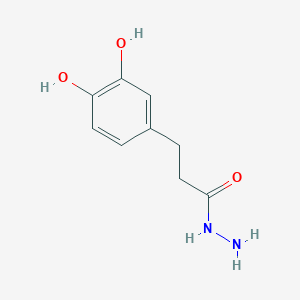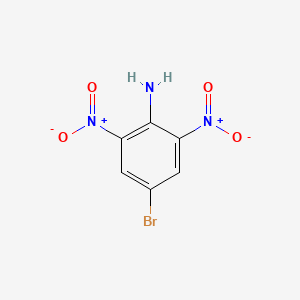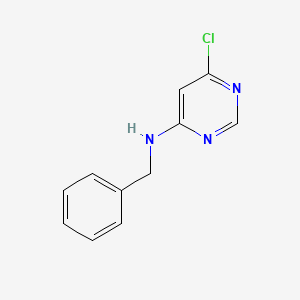
N-benzyl-6-chloropyrimidin-4-amine
Übersicht
Beschreibung
N-Benzyl-6-chloropyrimidin-4-amine is a pyrimidine derivative with the molecular formula C₁₁H₁₀ClN₃ and a molecular weight of 219.67 g/mol . This compound is primarily used in scientific research and has various applications in chemistry, biology, and medicine.
Wissenschaftliche Forschungsanwendungen
N-Benzyl-6-chlorpyrimidin-4-amin hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle und als Baustein in der medizinischen Chemie verwendet.
Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, einschließlich antimikrobieller und Antikrebsaktivitäten.
Medizin: Die Forschung konzentriert sich auf das Potenzial als Therapeutikum, insbesondere bei der Entwicklung neuer Medikamente.
Industrie: Es wird bei der Entwicklung von Agrochemikalien und anderen Industriechemikalien verwendet.
5. Wirkmechanismus
Der Wirkmechanismus von N-Benzyl-6-chlorpyrimidin-4-amin ist nicht vollständig geklärt, aber es wird vermutet, dass er mit bestimmten molekularen Zielstrukturen und -wegen interagiert. In biologischen Systemen kann es bestimmte Enzyme oder Rezeptoren hemmen, was zu den beobachteten biologischen Wirkungen führt. Weitere Forschung ist erforderlich, um die genauen molekularen Zielstrukturen und -wege zu entschlüsseln .
Ähnliche Verbindungen:
6-Chlorpyrimidin-4-amin: Ein Vorläufer bei der Synthese von N-Benzyl-6-chlorpyrimidin-4-amin.
N-Benzyl-4-chlorpyrimidin-2-amin: Ein Strukturisomer mit unterschiedlichen Substitutionsmustern.
4-Amino-6-chlorpyrimidin: Ein weiteres Pyrimidinderivat mit ähnlichen chemischen Eigenschaften.
Einzigartigkeit: N-Benzyl-6-chlorpyrimidin-4-amin ist einzigartig aufgrund seines spezifischen Substitutionsmusters, das ihm besondere chemische und biologische Eigenschaften verleiht. Seine Benzylgruppe verstärkt seine Lipophilie und potenzielle Interaktionen mit biologischen Zielstrukturen, was es zu einer wertvollen Verbindung in der medizinischen Chemie und Medikamentenentwicklung macht.
Wirkmechanismus
Target of Action
N-Benzyl-6-chloropyrimidin-4-amine is a pyrimidine derivative The primary targets of this compound are not explicitly mentioned in the available literature
Biochemical Pathways
The biochemical pathways affected by this compound are not clearly identified in the available literature. As a pyrimidine derivative, it may potentially influence pathways involving pyrimidine metabolism. The specific pathways and their downstream effects require further investigation .
Result of Action
The molecular and cellular effects of this compound’s action are not clearly defined in the available literature. As a pyrimidine derivative, it may have potential effects on cellular processes involving pyrimidines. The specific effects require further investigation .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von N-Benzyl-6-chlorpyrimidin-4-amin beinhaltet typischerweise die Reaktion von 6-Chlorpyrimidin-4-amin mit Benzylchlorid unter basischen Bedingungen. Die Reaktion wird üblicherweise in einem Lösungsmittel wie Dimethylformamid (DMF) oder Dimethylsulfoxid (DMSO) mit einer Base wie Kaliumcarbonat (K₂CO₃) oder Natriumhydrid (NaH) durchgeführt, um die nucleophile Substitutionsreaktion zu ermöglichen .
Industrielle Produktionsmethoden: Während spezifische industrielle Produktionsmethoden nicht allgemein dokumentiert sind, kann der Syntheseprozess durch Optimierung der Reaktionsbedingungen, wie Temperatur, Lösungsmittel und Reaktionszeit, zur Erzielung höherer Ausbeuten und Reinheiten, vergrößert werden. Das Produkt wird typischerweise durch Umkristallisation oder Säulenchromatographie gereinigt.
Arten von Reaktionen:
Substitutionsreaktionen: N-Benzyl-6-chlorpyrimidin-4-amin kann nucleophile Substitutionsreaktionen eingehen, bei denen das Chloratom durch andere Nucleophile ersetzt wird.
Oxidation und Reduktion: Die Verbindung kann an Oxidations- und Reduktionsreaktionen teilnehmen, obwohl spezifische Beispiele weniger verbreitet sind.
Häufige Reagenzien und Bedingungen:
Nucleophile Substitution: Reagenzien wie Natriummethoxid (NaOCH₃) oder Kalium-tert-butoxid (KOtBu) in Lösungsmitteln wie Methanol oder Tetrahydrofuran (THF) werden üblicherweise verwendet.
Oxidation: Oxidationsmittel wie Wasserstoffperoxid (H₂O₂) oder Kaliumpermanganat (KMnO₄) können unter kontrollierten Bedingungen verwendet werden.
Hauptprodukte:
Substitutionsprodukte: Abhängig vom verwendeten Nucleophil können verschiedene substituierte Pyrimidinderivate gebildet werden.
Oxidationsprodukte: Oxidation kann zur Bildung von Pyrimidin-N-oxiden oder anderen oxidierten Derivaten führen.
Vergleich Mit ähnlichen Verbindungen
6-Chloropyrimidin-4-amine: A precursor in the synthesis of N-Benzyl-6-chloropyrimidin-4-amine.
N-Benzyl-4-chloropyrimidin-2-amine: A structural isomer with different substitution patterns.
4-Amino-6-chloropyrimidine: Another pyrimidine derivative with similar chemical properties.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its benzyl group enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound in medicinal chemistry and drug development.
Eigenschaften
IUPAC Name |
N-benzyl-6-chloropyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3/c12-10-6-11(15-8-14-10)13-7-9-4-2-1-3-5-9/h1-6,8H,7H2,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XARFPUIPIOPYGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=CC(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50396203 | |
| Record name | N-benzyl-6-chloropyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50396203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61667-16-1 | |
| Record name | 6-Chloro-N-(phenylmethyl)-4-pyrimidinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61667-16-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-benzyl-6-chloropyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50396203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







